1-(4-bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Description
1-(4-Bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 4-bromobenzyl group and a 4-nitrophenylsulfonyl group
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c18-15-3-1-14(2-4-15)13-19-9-11-20(12-10-19)26(24,25)17-7-5-16(6-8-17)21(22)23/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCMMRSFPHEQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes:
Nucleophilic Substitution: The reaction of piperazine with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide to form 1-(4-bromobenzyl)piperazine.
Sulfonylation: The subsequent reaction of 1-(4-bromobenzyl)piperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The piperazine ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Nucleophilic Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: 1-(4-aminobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine.
Oxidation: Various oxidized forms of the piperazine ring.
Scientific Research Applications
1-(4-Bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Materials Science: Explored for its potential in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine depends on its application:
Biological Targets: It may interact with enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound can influence signaling pathways by acting as an agonist or antagonist, depending on its structure and the target.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
- 1-(4-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Uniqueness: 1-(4-Bromobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding, potentially enhancing its binding affinity and specificity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
